2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol
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Overview
Description
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol is a chemical compound with the molecular formula C6H10ClFO and a molecular weight of 152.6 g/mol . It is characterized by the presence of a cyclopropyl ring substituted with chlorine and fluorine atoms, and an ethan-1-ol group. This compound is of interest in various fields of scientific research due to its unique structural features and reactivity.
Preparation Methods
The synthesis of 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol typically involves the cyclopropanation of suitable precursors followed by halogenation and subsequent functional group transformations. One common synthetic route includes the reaction of 2-chloro-2-fluoro-1-methylcyclopropane with ethylene oxide under controlled conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions, such as temperature control, use of catalysts, and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alkanes or alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the cyclopropyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium iodide in acetone or silver nitrate in ethanol.
Scientific Research Applications
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol finds applications in several scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The presence of halogen atoms and the cyclopropyl ring contribute to its reactivity and ability to form stable complexes with target molecules. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
2-(2-Chloro-2-fluoro-1-methylcyclopropyl)ethan-1-ol can be compared with other cyclopropyl-containing compounds, such as:
2-(2-Chloro-1-methylcyclopropyl)ethan-1-ol: Lacks the fluorine atom, which may affect its reactivity and biological activity.
2-(2-Fluoro-1-methylcyclopropyl)ethan-1-ol:
2-(2-Bromo-2-fluoro-1-methylcyclopropyl)ethan-1-ol: Contains a bromine atom instead of chlorine, which may result in different reactivity and interactions with molecular targets.
These comparisons highlight the unique features of this compound, such as its specific halogenation pattern and the presence of the cyclopropyl ring, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-(2-chloro-2-fluoro-1-methylcyclopropyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClFO/c1-5(2-3-9)4-6(5,7)8/h9H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTFVCYBXAGQFHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC1(F)Cl)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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